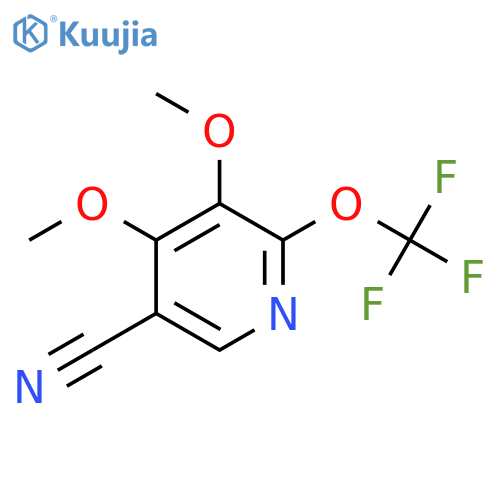Cas no 1803937-03-2 (5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)

1803937-03-2 structure
商品名:5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine
CAS番号:1803937-03-2
MF:C9H7F3N2O3
メガワット:248.158692598343
CID:4911350
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H7F3N2O3/c1-15-6-5(3-13)4-14-8(7(6)16-2)17-9(10,11)12/h4H,1-2H3
- InChIKey: DOPACOILTQBSSQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C(C#N)=CN=1)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 302
- トポロジー分子極性表面積: 64.4
- 疎水性パラメータ計算基準値(XlogP): 2
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003360-1g |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
| Alichem | A026003360-500mg |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 500mg |
$1,078.00 | 2022-04-02 | |
| Alichem | A026003360-250mg |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803937-03-2 | 97% | 250mg |
$693.60 | 2022-04-02 |
5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1803937-03-2 (5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
